![molecular formula C14H11F2NO3S B2444151 N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide CAS No. 338966-29-3](/img/structure/B2444151.png)
N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and corresponding reagents . For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via replacement reactions .Molecular Structure Analysis
While specific structural data for “N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide” is not available, compounds with similar functional groups often exhibit planar structures with nearly linear linkages .Chemical Reactions Analysis
Compounds with similar structures can undergo various chemical reactions. For example, isocyanates are reactive towards a variety of nucleophiles including alcohols, amines, and even water .Scientific Research Applications
Antimicrobial Activities
Sulfonamides, including N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide, have been studied for their antimicrobial activities . They have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method . All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .
Antifungal and Herbicidal Properties
Sulfonamides are commonly used in agriculture due to their antifungal and herbicidal properties . Many sulfonamide compounds have been identified .
Antimalarial Agents
Sulfonamides are also widely studied as antimalarial agents .
Anticancer Agents
Sulfonamides have been studied as potential anticancer agents . A nicotinamide-based derivative was designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket .
Antithyroid Agents
Sulfonamides have been studied as potential antithyroid agents .
Anti-inflammatory Agents
Sulfonamides have been studied as potential anti-inflammatory agents .
Antidepressant Agents
Sulfonamides have been studied as potential antidepressant agents .
Diuretic Agents
Sulfonamides have been studied as potential diuretic agents .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as acetanilide, have been found to possess analgesic and antipyretic properties . The interaction of these compounds with their targets often results in significant changes in the biological system, leading to the alleviation of symptoms or the treatment of diseases.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways often involve the regulation of various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
properties
IUPAC Name |
N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVFPZICAPUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide |
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